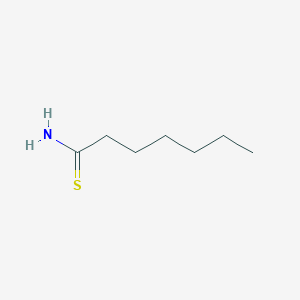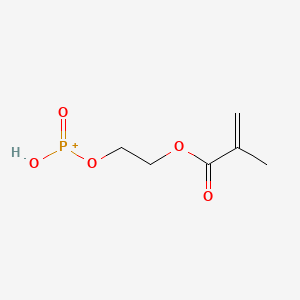
2-((Hydroxyphosphinyl)oxy)ethyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Hydroxyphosphinyl)oxy)ethyl methacrylate is an organic compound with the molecular formula C6H11O5P. It is a methacrylate ester that contains a hydroxyphosphinyl group, making it a unique and versatile compound in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Hydroxyphosphinyl)oxy)ethyl methacrylate typically involves the reaction of methacrylic acid with a hydroxyphosphinyl-containing reagent. One common method is the esterification of methacrylic acid with 2-hydroxyethyl phosphinic acid under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-((Hydroxyphosphinyl)oxy)ethyl methacrylate undergoes various chemical reactions, including:
Oxidation: The hydroxyphosphinyl group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the hydroxyphosphinyl group to phosphine oxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alcohols and amines can react with the methacrylate ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-((Hydroxyphosphinyl)oxy)ethyl methacrylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-((Hydroxyphosphinyl)oxy)ethyl methacrylate involves its ability to form strong covalent bonds with various substrates. The hydroxyphosphinyl group can interact with metal ions, making it useful in chelation and metal ion sequestration applications . The methacrylate ester group allows for polymerization reactions, enabling the formation of cross-linked polymer networks .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl methacrylate: A common monomer used in the production of acrylate polymers.
2-Hydroxyethyl methacrylate: Used in the synthesis of hydrogels and biocompatible materials.
Methacrylic acid, 2-hydroxypropyl ester: Utilized in acrylic resin coatings for food cans.
Uniqueness
2-((Hydroxyphosphinyl)oxy)ethyl methacrylate is unique due to the presence of the hydroxyphosphinyl group, which imparts additional functionality and reactivity compared to other methacrylate esters. This makes it particularly valuable in applications requiring metal ion chelation and enhanced material properties .
Propriétés
Numéro CAS |
51949-57-6 |
|---|---|
Formule moléculaire |
C6H10O5P+ |
Poids moléculaire |
193.11 g/mol |
Nom IUPAC |
hydroxy-[2-(2-methylprop-2-enoyloxy)ethoxy]-oxophosphanium |
InChI |
InChI=1S/C6H9O5P/c1-5(2)6(7)10-3-4-11-12(8)9/h1,3-4H2,2H3/p+1 |
Clé InChI |
YOQPKXIRWPWFIE-UHFFFAOYSA-O |
SMILES canonique |
CC(=C)C(=O)OCCO[P+](=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



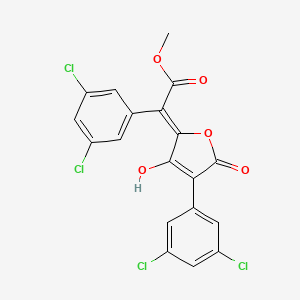
![4-Oxo-4-{3-[4-(phenoxymethyl)phenyl]propyl}-1,4lambda~5~-oxazinane](/img/structure/B14644770.png)

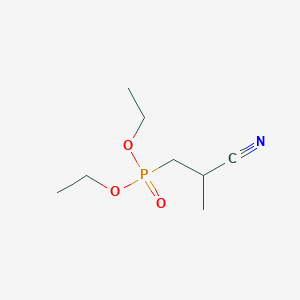
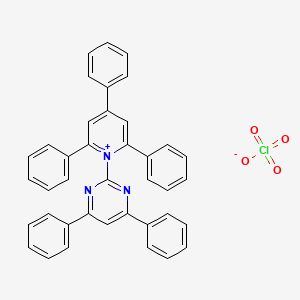
![Benzene, 4-[2,2-bis(methylthio)ethenyl]-1,2-dimethoxy-](/img/structure/B14644809.png)



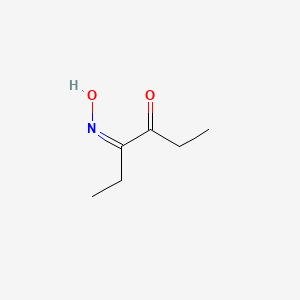
![3-[5-(4-Chlorophenoxy)-3-methylpentyl]-2,2-dimethyloxirane](/img/structure/B14644838.png)
![2-[4-(Dibenzylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14644846.png)
